![molecular formula C₂₇H₂₆O₆ B1140586 Benzyl Dibenzylidene-alpha-D-mannopyranoside CAS No. 58650-53-6](/img/structure/B1140586.png)
Benzyl Dibenzylidene-alpha-D-mannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl Dibenzylidene-alpha-D-mannopyranoside is a specialty product used in proteomics research . It has shown remarkable capability to inhibit the growth of cancer cells, particularly in the case of breast cancer .
Molecular Structure Analysis
The Benzyl Dibenzylidene-alpha-D-mannopyranoside molecule contains a total of 64 bonds. There are 38 non-H bonds, 18 multiple bonds, 5 rotatable bonds, 18 aromatic bonds, 1 five-membered ring, 5 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, and 6 ethers (aliphatic) .Physical And Chemical Properties Analysis
The molecular formula of Benzyl Dibenzylidene-alpha-D-mannopyranoside is C27H26O6, and it has a molecular weight of 446.49 . It contains a total of 64 bonds, including 38 non-H bonds, 18 multiple bonds, and 5 rotatable bonds .Scientific Research Applications
Glycoside Synthesis
The compound is used in the synthesis of glycosyl building blocks. Acetalization and deacetalation are routine manipulations to protect and deprotect the 4- and 6-hydroxyl groups of glycosides . The compound can be conveniently converted to 4,6-OAc or 4-OH, 6-OAc glycosides .
Boron Neutron Capture Therapy (BNCT)
A boron-containing α-D-mannopyranoside, similar to the compound, has been developed for BNCT, a unique anticancer technology. This compound showed high uptake, broad intracellular distribution, longer tumor retention compared to other agents, and adequate tumor-to-normal tissue accumulation ratio .
Crystal Structure Analysis
The compound’s crystal structure has been analyzed, which is crucial for understanding its physical and chemical properties .
Biophysical Technique Studies
The compound has been used in site-directed spin labeling followed by investigation using Electron Paramagnetic Resonance spectroscopy, a rapidly expanding powerful biophysical technique to study structure, local dynamics, and functions of biomolecules .
Intermediate for Drug Synthesis
The compound is an intermediate for the synthesis of drugs like Voglibose/Dapagliflozin .
Efficient Cleavage of Acetal/Ketal Groups
The compound has been used in studies involving the efficient cleavage of acetal/ketal groups with the assistance of water in CH2Cl2 .
Mechanism of Action
Target of Action
The primary targets of Benzyl 2,3:4,6-di-O-benzylidene-a-D-mannopyranoside are cancer cells, particularly those associated with breast cancer . The compound has shown a remarkable capability to inhibit the growth of these cells .
Mode of Action
It is known to obstruct pivotal disease-related enzymes, including those linked to cancer . This obstruction inhibits the growth and proliferation of cancer cells .
Biochemical Pathways
The compound affects biochemical pathways related to cancer cell growth and proliferation . By inhibiting key enzymes, it disrupts the normal functioning of these pathways, leading to a decrease in cancer cell proliferation .
Result of Action
The primary result of the compound’s action is the inhibition of cancer cell growth, particularly in the case of breast cancer . This leads to a decrease in the size and number of cancerous cells, contributing to the overall effectiveness of cancer treatment .
Action Environment
The action, efficacy, and stability of Benzyl 2,3:4,6-di-O-benzylidene-a-D-mannopyranoside can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . These precautions help to maintain the compound’s stability and ensure its safe handling .
Safety and Hazards
properties
IUPAC Name |
(1R,2S,6S,7S,9R)-4,12-diphenyl-7-phenylmethoxy-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O6/c1-4-10-18(11-5-1)16-28-27-24-23(32-26(33-24)20-14-8-3-9-15-20)22-21(30-27)17-29-25(31-22)19-12-6-2-7-13-19/h1-15,21-27H,16-17H2/t21-,22-,23+,24+,25?,26?,27+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMVSYQPIKWCKT-RHYFYCIUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C(C(O2)OCC4=CC=CC=C4)OC(O3)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]3[C@@H]([C@H](O2)OCC4=CC=CC=C4)OC(O3)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl Dibenzylidene-alpha-D-mannopyranoside |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.